molecular formula C10H9ClN2O B1426925 5-Chloro-8-methoxyquinolin-2-amine CAS No. 1342459-69-1

5-Chloro-8-methoxyquinolin-2-amine

Cat. No.: B1426925
CAS No.: 1342459-69-1
M. Wt: 208.64 g/mol
InChI Key: LBZMYSHUZROWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-8-methoxyquinolin-2-amine is a synthetic compound belonging to the quinoline family. It has garnered attention due to its potential therapeutic and environmental applications. The compound’s molecular formula is C10H9ClN2O, and it has a molecular weight of 208.64 g/mol .

Scientific Research Applications

5-Chloro-8-methoxyquinolin-2-amine has a wide range of applications in scientific research :

    Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the synthesis of dyes, catalysts, and other industrial chemicals.

Safety and Hazards

While specific safety and hazard information for 5-Chloro-8-methoxyquinolin-2-amine is not available in the search results, it’s important to handle all chemicals with care and follow appropriate safety protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-methoxyquinolin-2-amine typically involves the use of 5-chloro-2-nitroaniline as a starting material. One common method includes the following steps :

    Nitration: 5-chloro-2-nitroaniline is nitrated to form 5-chloro-2-nitroaniline.

    Reduction: The nitro group is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Methoxylation: The amine group is then methoxylated using methanol and a suitable catalyst.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using large reaction kettles. For example, a method involves the use of 30% hydrochloric acid, chloro-2-nitrophenols, and amino-phenol, followed by the addition of methacrylaldehyde and glacial acetic acid . The reaction mixture is then processed to obtain 5-chloro-8-hydroxyquinoline, which is further treated to yield this compound.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-8-methoxyquinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Halogenation can be achieved using reagents like chlorine gas or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Various amine derivatives.

    Substitution: Halogenated quinoline derivatives.

Comparison with Similar Compounds

    8-Aminoquinoline: Used as a directing group in C-H activation reactions.

    5-Methoxyquinoline: Known for its EZH2 inhibitory activity.

    Quinazoline Derivatives: Exhibits a broad range of biological activities, including anticancer and antimicrobial effects.

Uniqueness: 5-Chloro-8-methoxyquinolin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a chloro and methoxy group on the quinoline ring makes it a versatile compound for various applications.

Properties

IUPAC Name

5-chloro-8-methoxyquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-14-8-4-3-7(11)6-2-5-9(12)13-10(6)8/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZMYSHUZROWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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